Methyl 2-methylthiazole-5-carboxylate

Catalog No.
S740233
CAS No.
53233-90-2
M.F
C6H7NO2S
M. Wt
157.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methylthiazole-5-carboxylate

CAS Number

53233-90-2

Product Name

Methyl 2-methylthiazole-5-carboxylate

IUPAC Name

methyl 2-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

InChI

InChI=1S/C6H7NO2S/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3

InChI Key

WJPVCUYKYLWTPC-UHFFFAOYSA-N

SMILES

CC1=NC=C(S1)C(=O)OC

Canonical SMILES

CC1=NC=C(S1)C(=O)OC

Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound characterized by its molecular formula C6H7NO2SC_6H_7NO_2S and a molecular weight of 157.19 g/mol. It features a thiazole ring, which includes nitrogen and sulfur atoms, with a methyl group attached at the second position and a carboxylate group at the fifth position. This compound is part of the thiazolecarboxylate class and has garnered attention due to its diverse biochemical properties and applications in various fields, including chemistry, biology, and medicine .

, primarily due to its thiazole ring and ester functional group.

Types of Reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding carboxylic acids.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the methyl or ester groups, often employing sodium hydride or alkyl halides as reagents .

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride.
  • Nucleophiles for Substitution: Sodium hydride, alkyl halides.

Methyl 2-methylthiazole-5-carboxylate exhibits notable biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. It has been studied for its potential as a stabilizing agent for proteins and as a fluorescent probe in imaging applications. The compound interacts with various enzymes; for instance, it acts as an inhibitor of xanthine oxidase, which is involved in purine metabolism .

The synthesis of methyl 2-methylthiazole-5-carboxylate can be achieved through several methods:

Common Synthetic Routes:

  • Esterification: Involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with methanol in the presence of thionyl chloride.
  • One-Pot Procedure: A more efficient method using commercially available starting materials such as ethyl acetoacetate and thiourea or its derivatives .

Industrial Production:
In industrial settings, the synthesis often employs a one-pot reaction that enhances yield and reduces processing time. This method typically involves the use of an amine base to facilitate the reaction conditions effectively .

Methyl 2-methylthiazole-5-carboxylate has a wide array of applications across different fields:

  • Chemistry: Utilized as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its role in stabilizing proteins and as a fluorescent probe for cellular imaging.
  • Medicine: Explored for potential chemotherapeutic effects on parasites and its utility in drug development.
  • Industry: Used as a corrosion inhibitor for metals such as copper and brass .

Studies have shown that methyl 2-methylthiazole-5-carboxylate interacts with various biomolecules, influencing enzyme activity and cellular processes. Its mechanism of action typically involves binding to enzyme active sites, thereby modulating biochemical pathways. This interaction profile underscores its potential utility in therapeutic applications.

Methyl 2-methylthiazole-5-carboxylate shares structural similarities with several other compounds within the thiazole family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl thiazole-4-carboxylateThiazole ring with carboxylic acid groupDifferent position of carboxylic acid
Ethyl 2-methylthiazole-5-carboxylateEthyl group instead of methylVarying solubility properties
2-MethylthiazoleLacks carboxylic acid functionalitySimpler structure with no ester group

Uniqueness of Methyl 2-Methylthiazole-5-Carboxylate:
This compound's unique combination of structural features allows it to function effectively in diverse biological systems while also serving as a versatile building block in organic synthesis. Its specific interactions with enzymes like xanthine oxidase further distinguish it from similar compounds .

XLogP3

1.5

Wikipedia

Methyl 2-methyl-1,3-thiazole-5-carboxylate

Dates

Modify: 2023-08-15

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